molecular formula C11H13F3O2 B13232119 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol

2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol

Cat. No.: B13232119
M. Wt: 234.21 g/mol
InChI Key: PHHNUPQLARNRRP-UHFFFAOYSA-N
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Description

2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol is an organic compound with a complex structure that includes a methoxy group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol typically involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the reduction of the aldehyde group under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

2-[4-methoxy-2-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H13F3O2/c1-10(2,15)8-5-4-7(16-3)6-9(8)11(12,13)14/h4-6,15H,1-3H3

InChI Key

PHHNUPQLARNRRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)C(F)(F)F)O

Origin of Product

United States

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